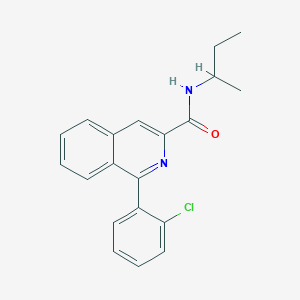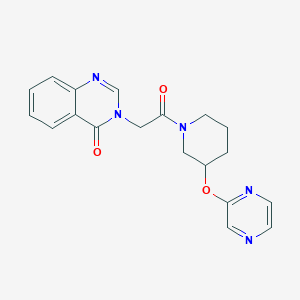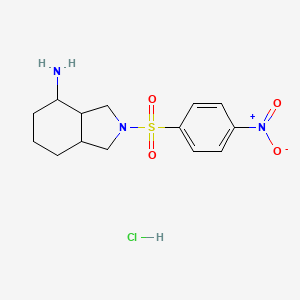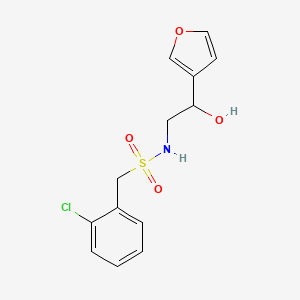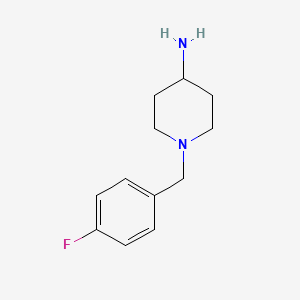
1-(4-Fluorobenzyl)piperidin-4-amine
説明
“1-(4-Fluorobenzyl)piperidin-4-amine” is a chemical compound with the molecular formula C12H17FN2 . It has a molecular weight of 203.28300 . The compound is of interest due to its unique biochemical properties .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of position isomeric piperidones and their derivatives . The synthesized piperidone analogs have been bio-assayed for their varied activity .Molecular Structure Analysis
The molecular structure of “1-(4-Fluorobenzyl)piperidin-4-amine” consists of a piperidine ring attached to a fluorobenzyl group . The exact mass of the compound is 203.14200 .Chemical Reactions Analysis
The compound has been evaluated in studies for its inhibitory effects. For instance, one study revealed that certain compounds act as non-competitive inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Fluorobenzyl)piperidin-4-amine” include a molecular weight of 203.28300 and a molecular formula of C12H17N3 . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用
Application in Antimalarial Research
- Summary of the Application: The compound “1-(4-Fluorobenzyl)piperidin-4-amine” is a type of 1,4-disubstituted piperidine that has been evaluated for its potential as an antimalarial agent . This research was driven by the emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria .
- Methods of Application or Experimental Procedures: The antiplasmodial activity of this compound was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of Plasmodium falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay . Cytotoxicity of active compounds was assessed using the MTT/formazan assay and selectivity indices (SIs) were determined .
- Results or Outcomes: The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL . Three promising analogues were identified: [1-(4-fluorobenzyl) piperidin- 4-yl] [4-fluorophenyl] methanol, (7), [1-(3, 4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol (8) and [1-(4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol (11) which were more active on the resistant strain (IC50 values between 1.03 to 2.52 μ g/mL), than the sensitive strain (IC50 values between 2.51 to 4. 43 g/mL) .
Application in Antimalarial Research
- Summary of the Application: The compound “1-(4-Fluorobenzyl)piperidin-4-amine” is a type of 1,4-disubstituted piperidine that has been evaluated for its potential as an antimalarial agent . This research was driven by the emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria .
- Methods of Application or Experimental Procedures: The antiplasmodial activity of this compound was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of Plasmodium falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay . Cytotoxicity of active compounds was assessed using the MTT/formazan assay and selectivity indices (SIs) were determined .
- Results or Outcomes: The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL . Three promising analogues were identified: [1-(4-fluorobenzyl) piperidin- 4-yl] [4-fluorophenyl] methanol, (7), [1-(3, 4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol (8) and [1-(4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol (11) which were more active on the resistant strain (IC50 values between 1.03 to 2.52 μ g/mL), than the sensitive strain (IC50 values between 2.51 to 4. 43 g/mL) .
将来の方向性
The compound has potential for further exploration. For instance, one study suggested that the hydroxyl group at C-7’ in alcohol analogues is contributing greatly to their antiplasmodial activity . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15/h1-4,12H,5-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIHULMCWJRKQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)piperidin-4-amine | |
CAS RN |
92539-14-5 | |
| Record name | 1-[(4-fluorophenyl)methyl]piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride](/img/structure/B2357158.png)
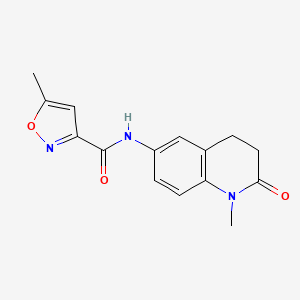
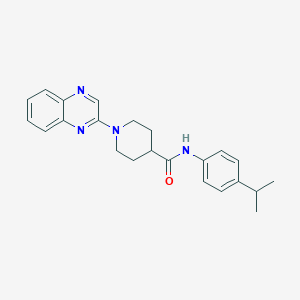
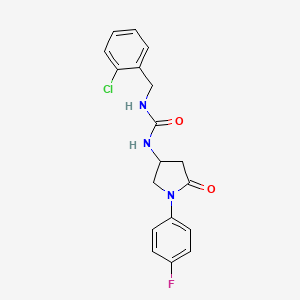
![Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2357164.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)
![ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2357167.png)
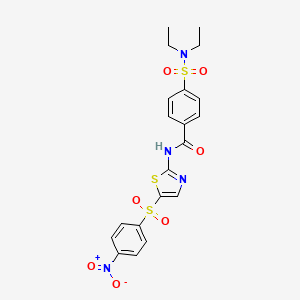
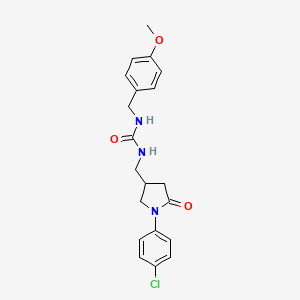
![[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2357172.png)
